N-(4-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide
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Overview
Description
N-(4-CHLOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are commonly found in natural alkaloids and synthetic drugs
Preparation Methods
The synthesis of N-(4-CHLOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves the condensation of 2-aminobenzamides with aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst . This method is considered green, simple, and efficient, making it suitable for industrial production.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of hydroxyl and methyl groups makes it susceptible to oxidation reactions.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings allow for electrophilic and nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
N-(4-CHLOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation. The exact mechanism involves binding to the active site of the enzyme, thereby blocking its function and leading to the inhibition of tumor growth .
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives such as:
2-(4-Chlorophenyl)-4-(4-methoxyphenyl) quinazoline: Known for its effects on the growth and physiological responses of microorganisms.
4-Alkoxyquinazoline derivatives: Investigated for their inhibitory activities against various cancer cell lines. N-(4-CHLOROPHENYL)-9-(4-HYDROXYPHENYL)-6,6-DIMETHYL-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C25H23ClN4O3 |
---|---|
Molecular Weight |
462.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-9-(4-hydroxyphenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide |
InChI |
InChI=1S/C25H23ClN4O3/c1-25(2)11-19-21(20(32)12-25)22(14-3-9-17(31)10-4-14)30-23(29-19)18(13-27-30)24(33)28-16-7-5-15(26)6-8-16/h3-10,13,22,29,31H,11-12H2,1-2H3,(H,28,33) |
InChI Key |
KTRMFTPRGWFTGU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)Cl)N2)C5=CC=C(C=C5)O)C(=O)C1)C |
Origin of Product |
United States |
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